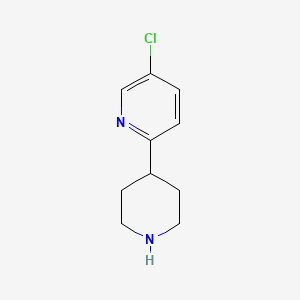
5-Chloro-2-(piperidin-4-YL)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(piperidin-4-YL)pyridine is a useful research compound. Its molecular formula is C10H13ClN2 and its molecular weight is 196.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
The compound is primarily investigated for its applications in the pharmaceutical industry. Its derivatives are known to be involved in various therapeutic areas, including:
- Cancer Therapy : Research indicates that derivatives of 5-Chloro-2-(piperidin-4-yl)pyridine may act as inhibitors of key oncogenic pathways, particularly involving anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1). These pathways are crucial for the proliferation of certain cancer cells, making this compound a candidate for targeted cancer therapies.
- Metalloproteinase Inhibition : The compound has been studied for its ability to inhibit matrix metalloproteinases (MMPs), enzymes implicated in various inflammatory diseases and cancer metastasis. Inhibition of MMP activity can be beneficial in treating conditions such as chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .
- Neurological Disorders : There is emerging interest in the potential use of this compound in treating neurological conditions due to its interactions with neurotransmitter receptors. Its piperidine structure allows it to modulate various biochemical pathways related to neuropharmacology.
The biological activity of this compound is primarily linked to its interactions with specific biological targets:
- Enzyme Inhibition : Compounds containing piperidine and pyridine moieties often exhibit enzyme inhibition properties, which are critical for their therapeutic effects. Studies have shown that this compound can selectively bind to various enzymes, impacting their activity and leading to potential therapeutic outcomes.
- Receptor Binding : The unique structure of this compound allows it to interact with multiple receptors, which is essential for drug design aimed at modulating receptor activity for therapeutic benefits.
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps, including chlorination of the pyridine ring followed by the introduction of the piperidinyl group. Variations in synthesis can lead to different derivatives with distinct pharmacological profiles.
Several studies have documented the efficacy of this compound in various experimental setups:
- A study focused on the inhibition of MMPs demonstrated that formulations containing this compound significantly reduced MMP activity in vitro, suggesting potential applications in treating inflammatory diseases .
- Another research initiative explored its binding affinity towards ALK and ROS1, finding that modifications to the piperidine moiety could enhance selectivity and potency against these targets, paving the way for new cancer therapies.
- Investigations into its neurological effects revealed promising results regarding modulation of neurotransmitter systems, indicating potential use in treating conditions like anxiety and depression.
Eigenschaften
Molekularformel |
C10H13ClN2 |
|---|---|
Molekulargewicht |
196.67 g/mol |
IUPAC-Name |
5-chloro-2-piperidin-4-ylpyridine |
InChI |
InChI=1S/C10H13ClN2/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2 |
InChI-Schlüssel |
MSOARNQBWUWZMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=NC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













